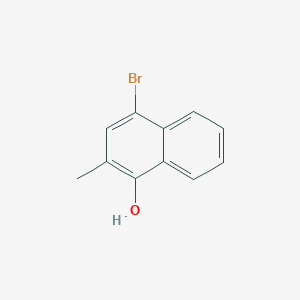

4-Bromo-2-methylnaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

4-bromo-2-methylnaphthalen-1-ol |

InChI |

InChI=1S/C11H9BrO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |

InChI Key |

YFTAFANUSIABTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 4 Bromo 2 Methylnaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their interconnectivity.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For naphthalenic systems, the aromatic region of the spectrum is particularly complex, showing characteristic chemical shifts and coupling constants that help define the substitution pattern.

In a key derivative, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one (also known as 4-bromo-2-acetyl-1-naphthol), the structure was confirmed using ¹H NMR spectroscopy. researchgate.net The spectrum exhibits signals corresponding to the hydroxyl proton, the aromatic protons on the naphthalene (B1677914) ring, and the methyl protons of the acetyl group. The specific chemical shifts and splitting patterns are crucial for assigning each proton to its exact position on the molecular structure.

¹H NMR Data for 4-Bromo-2-acetyl-1-naphthol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | - | Singlet (broad) | - |

| Aromatic H | - | Multiplets | - |

| CH₃ | - | Singlet | - |

Note: Specific chemical shift values for 4-bromo-2-acetyl-1-naphthol are detailed in the referenced study. researchgate.net

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, distinguishing between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized alkyl carbons.

The structural confirmation of 4-bromo-2-acetyl-1-naphthol was also supported by ¹³C NMR analysis. researchgate.net The spectrum would show distinct signals for the two carbonyl carbons (from the acetyl group), the carbons of the naphthalene ring (including those bonded to the bromine, hydroxyl, and acetyl groups), and the methyl carbon. The chemical shifts provide unequivocal evidence of the connectivity and substitution pattern of the carbon skeleton.

Expected ¹³C NMR Resonances for 4-Bromo-2-acetyl-1-naphthol

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 190-220 |

| Aromatic (C-OH) | 150-160 |

| Aromatic (C-Br) | 110-125 |

| Aromatic (C-H & C-C) | 120-140 |

Two-Dimensional NMR Techniques for Connectivity Assignments

For complex molecules like substituted naphthalenes, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve ambiguities. These experiments establish correlations between nuclei, confirming which protons are coupled to each other and which protons are attached to specific carbons, thereby providing a definitive assignment of the entire molecular structure.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.

The IR spectrum of a derivative like 4-bromo-2-acetyl-1-naphthol shows several key absorption bands that confirm its structure. researchgate.net The presence of a hydroxyl group is indicated by a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹). The acetyl group is identified by a strong, sharp absorption from the carbonyl (C=O) stretch, usually around 1650-1700 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring, and the C-Br stretching vibration at lower frequencies (typically below 1000 cm⁻¹). The IR spectrum for the related compound 1-bromo-2-methylnaphthalene (B105000) also shows characteristic absorptions for the aromatic ring system. nist.gov

Characteristic IR Absorption Bands for a Naphthol Derivative

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like naphthalenes have conjugated π-electron systems that absorb UV light, leading to characteristic absorption spectra. The positions (λmax) and intensities of these absorption bands are sensitive to the molecular structure and substitution pattern.

Derivatives of 1-bromonaphthalene, such as (1-bromonaphthalen-2-yl)diarylphosphine oxides, have been studied for their photophysical properties. frontiersin.org The UV-vis absorption spectra of these compounds are dominated by the π-π* transitions of the extensive naphthalene ring system. The specific substitution on the ring influences the energy of these transitions, causing shifts in the absorption maxima.

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to map the electron density and thereby determine the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the derivative 4-bromo-2-acetyl-1-naphthol has been confirmed by single-crystal X-ray diffractometry. researchgate.net The analysis provides definitive proof of the molecular structure and reveals details about its packing in the crystal lattice. Another related derivative, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was also characterized using this technique, providing detailed crystallographic data. nih.gov

Crystallographic Data for a Naphthalene Derivative

| Parameter | 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.024 |

| b (Å) | 12.119 |

| c (Å) | 13.875 |

| β (°) | 104.55 |

| Volume (ų) | 1794.2 |

The structures of other complex derivatives, such as multilayer folding molecules synthesized from 1-bromo-naphth-2-yl phosphine (B1218219) oxides, were also fully characterized and assigned by performing X-ray crystallographic analysis. frontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Bromo-2-methylnaphthalen-1-ol |

| 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one (4-bromo-2-acetyl-1-naphthol) |

| 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol |

| 1-bromo-2-methylnaphthalene |

| (1-bromonaphthalen-2-yl)diarylphosphine oxides |

| Naphthalen-1-ol |

| 6-Fluoronaphthalen-1-ol |

| 1-Bromo-2-naphthol (B146047) |

| 4-bromo-2-(1H-pyrazol-3-yl)phenol |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₉BrO. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da.

The theoretical exact mass of the monoisotopic peak of this compound, corresponding to the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), can be calculated with high precision. An experimentally determined HRMS value that closely matches this calculated mass provides strong evidence for the compound's elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₉BrO |

| Calculated Monoisotopic Mass ([M(⁷⁹Br)]⁺) | 235.98876 Da |

| Calculated Monoisotopic Mass ([M(⁸¹Br)]⁺) | 237.98671 Da |

| Expected Experimental Mass | Within ± 5 ppm of calculated mass |

This table is generated based on theoretical calculations for this compound.

In a typical research setting, the compound would be analyzed by an HRMS instrument, and the resulting spectrum would be compared against the theoretical values. A close match would confirm the elemental formula, a critical piece of data in the structural elucidation of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Species Characterization

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule, such as this compound itself, will not produce a CD signal. However, if a chiral center is introduced into the molecule, or if it is derivatized to form an atropisomeric species (a molecule that is chiral due to hindered rotation around a single bond), the resulting enantiomers will produce mirror-image CD spectra.

The naphthalene chromophore is inherently achiral but becomes optically active when perturbed by a chiral environment. The introduction of chirality to this compound could be achieved, for example, through the synthesis of atropisomeric derivatives, a strategy commonly employed for binaphthyl compounds. bath.ac.uknih.gov The hindered rotation around the C-C single bond connecting two naphthalene units in these systems gives rise to stable, non-superimposable mirror-image conformers (atropisomers).

The CD spectrum of such a chiral derivative would exhibit characteristic positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the naphthalene chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (the specific three-dimensional arrangement of the atoms) of the chiral molecule.

While no specific CD spectroscopic data for chiral derivatives of this compound have been reported, we can hypothesize the expected data based on studies of similar chiral naphthyl systems. For instance, the CD spectra of chiral binaphthol derivatives are well-documented and provide a basis for predicting the chiroptical properties of analogous compounds. bath.ac.uknih.govaquaenergyexpo.com

The following table outlines the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative of this compound.

| Parameter | Expected Observation |

| Wavelength (nm) | Multiple Cotton effects in the UV region (typically 200-400 nm) corresponding to the π-π* transitions of the naphthalene ring. |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Positive or negative values, with the spectrum of one enantiomer being a mirror image of the other. |

| Absolute Configuration | The sign of the Cotton effects can be correlated to the absolute configuration (e.g., R or S) based on established rules or by comparison with compounds of known stereochemistry. |

This table represents a hypothetical scenario for a chiral derivative of this compound.

The study of such chiral derivatives by CD spectroscopy would be invaluable for assigning their absolute configuration and for understanding the relationship between their structure and chiroptical properties. This information is particularly crucial in fields such as asymmetric synthesis and materials science, where the specific three-dimensional structure of a molecule dictates its function.

Computational and Theoretical Studies on 4 Bromo 2 Methylnaphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the determination of electronic structure. DFT calculations are employed to predict the ground state properties of 4-Bromo-2-methylnaphthalen-1-ol, offering a foundational understanding of its stability and electronic nature. These calculations are frequently performed using functionals like B3LYP combined with a suitable basis set. science.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted from a DFT calculation.

| Parameter | Value (Å or °) |

| C-Br Bond Length | 1.905 |

| C-O Bond Length | 1.360 |

| O-H Bond Length | 0.965 |

| C-C (Aromatic) Avg. | 1.400 |

| C-C (Methyl) | 1.510 |

| C-O-H Angle | 109.5 |

| Dihedral C2-C1-O-H | 0.0 or 180.0 |

| Note: These are representative values and would be precisely determined in a specific DFT calculation. |

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be distributed over the aromatic system, with potential contributions from the carbon atom attached to the bromine, reflecting the electron-withdrawing nature of the halogen.

A representative table of electronic properties is shown below.

| Property | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

| Note: These values are illustrative for this compound based on typical DFT results for similar aromatic compounds. mahendrapublications.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.net Different colors on the MEP map indicate different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles. The hydrogen of the hydroxyl group and the region around the bromine atom might exhibit positive potential, indicating them as possible sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

Spectroscopic Property Prediction via Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of a molecule. science.gov This includes simulating the infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies and their intensities, a theoretical IR and Raman spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure.

Similarly, TD-DFT can predict the electronic transitions and their corresponding absorption wavelengths, which helps in interpreting the UV-Visible spectrum. For this compound, the predicted UV-Vis spectrum would show absorptions characteristic of the substituted naphthalene chromophore.

Reaction Mechanism Modeling and Potential Energy Surface (PES) Mapping

Computational chemistry can be used to model the mechanisms of chemical reactions by mapping the potential energy surface (PES). This involves identifying the transition states that connect reactants to products and calculating the activation energies for different reaction pathways.

For this compound, a potential reaction to study would be the cleavage of the carbon-bromine bond. mdpi.com By modeling this dissociation, researchers can determine whether the reaction proceeds through a radical or an ionic intermediate. The PES would reveal the energy profile along the reaction coordinate, providing insights into the reaction kinetics and thermodynamics. mdpi.com Such studies are crucial for understanding the reactivity and potential degradation pathways of the molecule.

Investigation of Tautomeric Stability and Equilibrium in Related Compounds

The phenomenon of tautomerism, particularly keto-enol tautomerism, is a subject of significant interest in computational chemistry, as the reactivity and properties of a compound are highly dependent on the predominant tautomeric form. orientjchem.org While direct computational studies on this compound are not extensively documented in the reviewed literature, comprehensive theoretical investigations have been performed on structurally related naphthols and other aromatic systems. These studies provide a strong basis for understanding the potential tautomeric behavior of the target compound.

Keto-enol tautomerism involves the interconversion between a ketone or aldehyde (keto form) and an enol (alkene-alcohol) form. masterorganicchemistry.com For naphthalen-1-ol derivatives, this equilibrium is between the naphthol (enol) form and a naphthalenone (keto) form. Generally, the keto tautomer is thermodynamically more stable due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, factors such as aromaticity, substitution, and solvent effects can significantly influence the position of this equilibrium. masterorganicchemistry.com

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these effects. For instance, research on 1-phenylazo-2-naphthol derivatives using the B3LYP/6-31+G(d,p) level of theory has shown that the quinone (keto) forms are generally more stable than the naphthol (enol) forms. researchgate.net The study also revealed that electron-withdrawing groups tend to shift the equilibrium towards the quinone form, whereas electron-releasing groups favor the naphthol form. researchgate.net In contrast, another study on 1-phenylazo-4-naphthols suggested that certain computational methods, like the double hybrid functionals, predict a predominance of the enol tautomer. sonar.ch

Solvent effects also play a crucial role. Polar solvents and those capable of hydrogen bonding can shift the tautomeric equilibrium. orientjchem.orgresearchgate.net In the case of 1-phenylazo-2-naphthol derivatives, polar solvents were found to favor the hydrazo (quinone) tautomer. researchgate.net DFT calculations incorporating a Polarizable Continuum Model (PCM) are often used to simulate solvent effects, revealing that interactions between the solvent and the tautomers can alter their relative stability. orientjchem.orgnih.gov For example, solvents that can form hydrogen bonds with the keto isomer may stabilize it, whereas such interactions might be less favorable for the enol form. orientjchem.org

The stability of tautomers in fused aromatic systems has also been investigated. DFT calculations on larger fused aromatic hydroquinones have shown that the diketone tautomer becomes the more stable form, a finding that contradicts initial intuition based on aromaticity loss but is supported by experimental data. nih.gov This suggests that for the naphthalene system in this compound, the balance between the aromatic enol form and the keto form is complex. The presence of the bromo and methyl substituents would further modulate this equilibrium through their electronic and steric effects. A computational study on mono-substituted naphthalenes using the B3LYP-D3 method highlighted how different substituents influence electronic properties, which is intrinsically linked to tautomeric stability. nih.gov

The table below summarizes findings from computational studies on related compounds, which can be extrapolated to predict the behavior of this compound.

| Compound Class | Computational Method | Key Findings on Tautomeric Equilibrium |

| 1-Phenylazo-2-naphthols | DFT (B3LYP/6-31+G(d,p)) | Quinone (keto) form is generally more stable; electron-attracting groups favor the quinone form. researchgate.net |

| 1-Phenylazo-4-naphthols | DFT (various functionals) | Double hybrid functionals (e.g., B2PLYP) provided a good description, predicting a predominance of the enol tautomer in some cases. sonar.ch |

| Fused Aromatic Hydroquinones | DFT (ωB97XD/6-31+G**) | For systems with two or more fused rings, the diketone tautomer is energetically favored over the diol (aromatic) form. nih.gov |

| 3-phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | The keto-form was found to be more stable than the enol form in both the gas phase and in various solvents. orientjchem.org |

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are powerful tools for predicting the nonlinear optical (NLO) properties of molecules, guiding the design of new materials for applications in optoelectronics and photonics. analis.com.mynih.gov The NLO response of a molecule is primarily determined by its hyperpolarizability, which is highly sensitive to molecular structure, electronic properties, and the presence of donor-acceptor groups. analis.com.myresearchgate.net Although specific NLO studies on this compound are scarce, theoretical investigations on related naphthalene derivatives provide significant insights.

The key to high NLO activity in organic molecules is often a D-π-A (donor-π-acceptor) structure, which facilitates intramolecular charge transfer. analis.com.my The naphthalene moiety can act as an effective π-conjugated bridge or as part of the donor system. researchgate.net The substituents on the naphthalene ring play a critical role in tuning the NLO response. For this compound, the hydroxyl (-OH) and methyl (-CH3) groups are electron-donating, while the bromo (-Br) group can act as a weak electron-withdrawing group.

DFT calculations are the standard method for computing NLO properties, particularly the first hyperpolarizability (β). researchgate.net Studies on naphthalimide derivatives have shown that the choice of functional and basis set, such as M06/6-311G**, can provide results that are in reasonable agreement with experimental data. nih.gov An investigation into naphthalene-containing nitrophenylaniline derivatives using various DFT functionals (BPV86, B3LYP, LSDA, and M-06) demonstrated that these systems can possess large first static hyperpolarizabilities. researchgate.net

A crucial factor influencing NLO properties is the HOMO-LUMO energy gap. A smaller energy gap generally correlates with higher polarizability and hyperpolarizability. nih.gov A computational study on mono-substituted naphthalenes showed that an amino group (-NH2) causes the most significant reduction in the HOMO-LUMO gap, suggesting its utility in designing organic semiconductors. nih.gov The combined electronic effects of the -OH, -CH3, and -Br substituents in this compound would determine its specific HOMO-LUMO gap and, consequently, its potential NLO response.

The table below presents results from computational NLO studies on naphthalene-based compounds, illustrating the impact of different structural features on hyperpolarizability.

| Compound/System | Computational Method | Key Findings on NLO Properties |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | DFT (B3LYP, M-06, etc.) | These molecular systems exhibit large first static hyperpolarizabilities. The NLO response decreased when the nitrophenyl group was replaced by a dinitrophenyl group. researchgate.net |

| Ethynylated Chalcone with Naphthalene Moiety | DFT | The compound (3NPP) was found to have excellent NLO properties, with a calculated total first hyperpolarizability (βtot) of 420.51× 10-30 esu. analis.com.my |

| Naphthalimide Schiff Bases | TD-M06/6-311G** | The calculated average third-order NLO polarizabilities (˂γ˃) were found to be up to 21 times greater than that of the reference compound p-nitroaniline (p-NA). nih.gov |

| Mono-substituted naphthalenes (-CH3, -Br, -NH2, etc.) | B3LYP-D3/6-311++G(d,p) | The -NH2 group causes the maximum reduction in the HOMO-LUMO energy gap, indicating its potential for enhancing electronic and NLO properties. nih.gov |

These studies collectively suggest that this compound, with its combination of donor and acceptor-like substituents on a π-conjugated naphthalene core, has the potential to exhibit interesting NLO properties. A dedicated computational study using appropriate DFT methods would be necessary to quantify its hyperpolarizability and assess its suitability for NLO applications.

Synthetic Applications and Material Science Relevance of 4 Bromo 2 Methylnaphthalen 1 Ol

Role as a Precursor in Advanced Organic Synthesis

4-Bromo-2-methylnaphthalen-1-ol serves as a versatile precursor in the synthesis of elaborate molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the naphthol moiety can participate in various cyclization and condensation reactions.

Synthesis of Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov The functionalization and extension of the naphthalene (B1677914) system in this compound are key to creating larger, more complex PAHs. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the bromonaphthalene core with a wide variety of aryl or vinyl boronic acids. mdpi.comnih.gov

For instance, a general approach involves the reaction of a bromoarene with an arylboronic acid in the presence of a palladium catalyst and a base. This methodology can be applied to this compound to append new aromatic rings, thereby constructing extended π-conjugated systems. The synthesis of multilayered folding PAHs has been demonstrated using a structurally similar precursor, 1-bromo-2-naphthol (B146047), which undergoes Suzuki-Miyaura coupling to create complex, layered structures with unique photophysical properties. frontiersin.org This highlights the potential of this compound as a starting material for novel, substituted PAHs.

Table 1: Key Cross-Coupling Reactions for PAH Synthesis

| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Bromoarene, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Biaryl Compound |

| Heck | Bromoarene, Alkene | Pd(OAc)₂, Base | Aryl-substituted Alkene |

Construction of Spirocyclic Systems

Spirocyclic systems are compounds containing at least two rings linked by a single common atom. While the synthesis of spirocyclic scaffolds is an active area of research in organic chemistry for exploring new chemical space, the direct application of this compound in the construction of such systems is not extensively documented in the current scientific literature. General methods for creating spirocycles often involve intramolecular reactions or cycloadditions that may not be directly facilitated by the specific functionality of this compound without prior modification.

Utility in Coordination Chemistry and Ligand Design for Metal Complexes

The design of ligands is central to the development of metal complexes with specific catalytic or material properties. Functionalized naphthalene derivatives can serve as scaffolds for sophisticated ligands. This compound possesses both a hydroxyl group and a naphthalene body that can be elaborated into effective ligands for metal coordination.

For example, Schiff base ligands can be synthesized through the condensation of a carbonyl compound with an amine. While not starting from this compound itself, research has shown that naphthaldehyde derivatives can be used to create Schiff base ligands containing a phosphine (B1218219) moiety. researchgate.net These P,N-type ligands can then coordinate with metals like palladium to form stable complexes that are active catalysts for cross-coupling reactions. researchgate.net By analogy, the hydroxyl group of this compound could be converted to other functional groups or used to direct ortho-metalation, providing a pathway to new ligand structures. The presence of the bromo- and methyl- groups allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.

Development of Functional Materials and Optoelectronic Components

The unique electronic properties of the naphthalene ring system make this compound an attractive building block for functional organic materials. Its derivatives have potential applications in optoelectronic devices, where the control of photophysical properties is crucial.

Luminescent Materials

Luminescent materials, which emit light upon excitation, are at the heart of technologies like organic light-emitting diodes (OLEDs) and sensors. The synthesis of complex, multi-layered PAHs from bromonaphthol precursors is a promising route to novel fluorescent and phosphorescent materials. frontiersin.org

A key area of development is in materials exhibiting aggregation-induced emission (AIE). In contrast to many conventional dyes that suffer from quenching in the solid state, AIE-active molecules become highly emissive when aggregated. Research has demonstrated that multilayer folding molecules synthesized via Suzuki-Miyaura coupling of 1-bromo-2-naphthol derivatives can exhibit AIE properties. frontiersin.org The resulting phosphine oxides show significant luminescence in the aggregated state. This indicates that this compound is a prime candidate for developing new AIE-active materials, where its structure can be incorporated into larger, sterically hindered architectures that restrict intramolecular rotations and promote radiative decay pathways in the solid state.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-2-naphthol |

| Naphthaldehyde |

Components for Graphene-like Films

The structural similarity between naphthalene and the repeating hexagonal units of graphene suggests that naphthalene derivatives could serve as molecular building blocks for the bottom-up synthesis of graphene and related carbonaceous materials. researchgate.net The synthesis of graphene from simple polyaromatic molecules like naphthalene is an area of active research, aiming for controlled and scalable production of high-quality graphene films. researchgate.net

The compound this compound possesses key features that could make it a valuable precursor in this context. The bromine atom can facilitate surface-mediated coupling reactions, such as Ullmann coupling, which is a common method for forming carbon-carbon bonds between aromatic molecules on a catalytic surface. This could, in principle, lead to the formation of extended two-dimensional networks. The hydroxyl and methyl groups can influence the self-assembly of the precursor molecules on a substrate, a critical step for achieving long-range order in the resulting graphene-like film.

Furthermore, the presence of these functional groups could be exploited to tune the electronic properties of the resulting material. For instance, the hydroxyl group could act as a site for further functionalization or influence the doping characteristics of the material. While specific experimental data on the use of this compound for graphene synthesis is not available, the principles of on-surface synthesis and the known reactivity of brominated aromatic compounds provide a strong rationale for its potential in this application.

Table 1: Comparison of Precursor Characteristics for Graphene-like Film Synthesis

| Feature | Naphthalene | This compound (Predicted) |

| Core Structure | Polyaromatic hydrocarbon | Functionalized polyaromatic hydrocarbon |

| Reactive Site for Polymerization | C-H activation (requires high energy) | C-Br bond (amenable to surface-catalyzed coupling) |

| Functional Groups | None | Hydroxyl (-OH), Methyl (-CH₃) |

| Potential for Property Tuning | Limited | High (via functional group modification) |

Intermediate for Chemically Relevant Biological Probes

Naphthalene-based compounds are well-established fluorophores and are frequently incorporated into the design of fluorescent probes for biological imaging and sensing. nih.govnih.gov Their favorable photophysical properties, such as high quantum yields and sensitivity to the local environment, make them ideal signaling units. The functional groups on the naphthalene ring can be modified to introduce specific recognition elements for detecting various analytes, including metal ions and biomolecules. rsc.orgresearchgate.net

The structure of this compound makes it a promising intermediate for the synthesis of such biological probes. The bromo-substituent provides a reactive handle for introducing a variety of functionalities through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of chelating agents for ion sensing or specific ligands for targeting biological macromolecules.

The hydroxyl group can also be a site for modification, for example, through etherification or esterification, to attach linkers or other molecular components. The methyl group, while less reactive, can influence the steric and electronic properties of the final probe molecule. The development of naphthalene-based fluorescent probes is a vibrant area of research, and versatile intermediates like this compound are critical for the systematic design and synthesis of new and improved probes for various biological applications. researchgate.net

Table 2: Potential Synthetic Modifications of this compound for Biological Probe Development

| Reaction Type | Reagent/Catalyst | Potential Functional Group Introduced | Target Application |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl or heteroaryl group | Tuning photophysical properties, introducing recognition motifs |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group | Linker for biomolecule conjugation |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group | Introducing chelating sites for metal ions |

| Etherification of -OH | Alkyl halide / Base | Ether linkage | Modulating solubility and cell permeability |

Q & A

Q. Optimization Considerations :

- Temperature control : Excessive heat during bromination can lead to over-substitution or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve electrophilic substitution efficiency .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Methylnaphthalen-1-ol, Br₂/FeBr₃, 0–5°C | Bromination at the 4-position |

| 2 | KMnO₄ in acidic H₂O, 60°C | Stabilization of hydroxyl group |

| 3 | Recrystallization (EtOH/H₂O) | Purification |

Yield and purity (>95%) are confirmed via HPLC and melting point analysis .

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Q. Advanced Characterization Workflow

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns identify substitution positions .

- IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and C-Br (ν ~560 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 251.98 (C₁₁H₁₀BrO⁺) .

Q. Common Pitfalls :

How can conflicting crystallographic data for brominated naphthalenols be resolved during structure refinement?

Q. Advanced Crystallographic Analysis

- Software Tools : SHELXL (for small-molecule refinement) and Olex2 for modeling. Key parameters include:

Case Study :

For this compound derivatives:

- Space group : P2₁/c (monoclinic).

- Unit cell dimensions : Validate against ICSD database entries to detect twinning or disorder .

What strategies mitigate contradictions in reactivity data between this compound and its analogs?

Advanced Reactivity Analysis

Contradictions arise from steric effects of the methyl group and electronic effects of bromine. For example:

-

Nucleophilic Substitution : Slower kinetics vs. non-methylated analogs due to steric hindrance. Use bulky bases (e.g., LDA) to enhance reactivity .

-

Oxidation : Compare with 7-Bromonaphthalen-1-ol ():

Compound Oxidation Product Yield (%) This compound 4-Bromo-2-methylnaphthoquinone 65 7-Bromonaphthalen-1-ol 7-Bromo-1-naphthaldehyde 82

Methodological adjustments (e.g., solvent polarity, catalyst loading) account for disparities .

How can computational methods predict the biological activity of this compound derivatives?

Q. Advanced Bioactivity Profiling

Q. Experimental Validation :

What are the challenges in synthesizing novel derivatives of this compound with azole functional groups?

Q. Advanced Derivatization Strategies

-

Key Reaction : Suzuki-Miyaura coupling to introduce heterocycles.

Reagents Conditions Product Yield (%) Pd(PPh₃)₄, K₂CO₃ DMF/H₂O, 80°C 4-Bromo-2-methyl-1-(1H-imidazol-2-yl)naphthalen-1-ol 45 -

Challenges :

- Steric hindrance : Optimize catalyst (e.g., XPhos Pd G3) for bulky substrates.

- Protection of hydroxyl group : Use TBSCl before coupling .

How do solvent effects influence the regioselectivity of this compound in electrophilic reactions?

Q. Advanced Solvent Screening

- Polar Protic Solvents (e.g., MeOH) : Favor para-substitution via hydrogen bonding stabilization.

- Nonpolar Solvents (e.g., Toluene) : Enhance meta-substitution due to reduced solvation of intermediates .

Case Study : Nitration of this compound:

| Solvent | Major Product | Regioselectivity (%) |

|---|---|---|

| HNO₃/H₂SO₄ (H₂O) | 4-Bromo-2-methyl-5-nitronaphthalen-1-ol | 78 |

| HNO₃/AcOH | 4-Bromo-2-methyl-3-nitronaphthalen-1-ol | 62 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.